
AZO-TERT-OCTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azobis(2,4,4-trimethylpentane) is a chemical compound with the molecular formula C16H34N2. It is an oil-soluble azo polymerization initiator that generates polymerization active species consisting only of hydrocarbons . This compound is commonly used in the manufacturing of plastics and photocurable materials due to its ability to initiate polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2,4,4-trimethylpentane) involves the reaction of 2,4,4-trimethylpentane with azobisisobutyronitrile (AIBN) under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the azo compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2,4,4-trimethylpentane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2,4,4-trimethylpentane) primarily undergoes decomposition reactions to generate free radicals, which are essential for initiating polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) is typically carried out at temperatures around 110°C in diphenyl ether.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride, depending on the desired outcome.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) are free radicals, which then initiate the polymerization of monomers to form polymers .
Scientific Research Applications
2,2’-Azobis(2,4,4-trimethylpentane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2,4,4-trimethylpentane) involves the generation of free radicals through the decomposition of the azo group. These free radicals then initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds, leading to the formation of long polymer chains . The molecular targets and pathways involved in this process are primarily related to the radical polymerization mechanism .
Comparison with Similar Compounds
Similar Compounds
Azobisisobutyronitrile (AIBN): A commonly used azo initiator with a similar mechanism of action but different structural properties.
2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with comparable applications but distinct chemical characteristics.
1,1’-Azobis(cyclohexanecarbonitrile): Used for similar purposes but has a different molecular structure and decomposition temperature.
Uniqueness
2,2’-Azobis(2,4,4-trimethylpentane) is unique due to its oil-solubility and ability to generate polymerization active species consisting only of hydrocarbons. This makes it particularly suitable for applications in non-aqueous systems and high-temperature polymerization processes .
Properties
CAS No. |
39198-34-0 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
bis(2,4,4-trimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |
InChI Key |
WPKWPKDNOPEODE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER](/img/structure/B1620135.png)




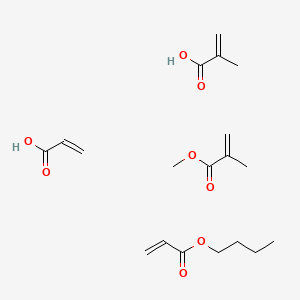
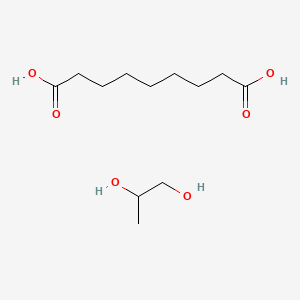
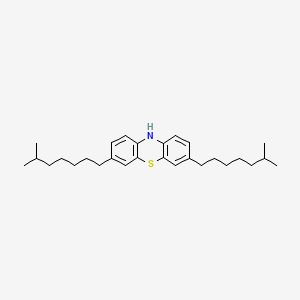
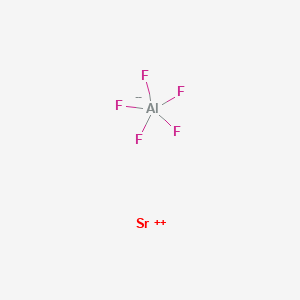
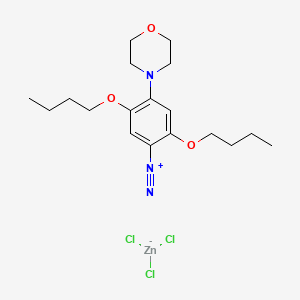
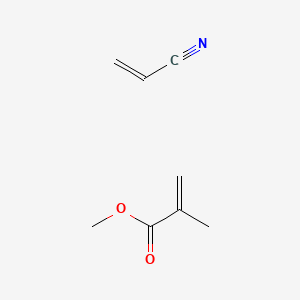

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)
![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)
